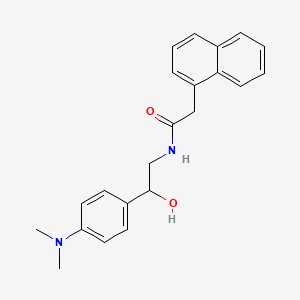

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(naphthalen-1-yl)acetamide

Description

Propriétés

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-2-naphthalen-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O2/c1-24(2)19-12-10-17(11-13-19)21(25)15-23-22(26)14-18-8-5-7-16-6-3-4-9-20(16)18/h3-13,21,25H,14-15H2,1-2H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJWOZYHYNFMTNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)CC2=CC=CC3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the intermediate: The initial step involves the reaction of 4-(dimethylamino)benzaldehyde with an appropriate reagent to form an intermediate compound.

Hydroxyethylation: The intermediate is then subjected to hydroxyethylation using ethylene oxide or a similar reagent under controlled conditions to introduce the hydroxyethyl group.

Acetylation: The hydroxyethylated intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated aromatic compounds.

Applications De Recherche Scientifique

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(naphthalen-1-yl)acetamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mécanisme D'action

The mechanism of action of N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, or inflammation, depending on its specific application.

Comparaison Avec Des Composés Similaires

Substituent Variations and Electronic Effects

Physicochemical Properties

Analysis :

- The target compound’s hydroxyethyl and dimethylamino groups likely confer better solubility than chlorophenyl or thiazole-containing analogs .

- Naphthalene moieties universally contribute to hydrophobicity across all compounds.

Q & A

Q. What synthetic methodologies are most effective for producing this compound with high purity?

The synthesis involves coupling 4-(dimethylamino)phenyl ethanol derivatives with naphthalene acetic acid precursors. Key steps include:

- Activation : Use carbodiimide-based coupling agents (e.g., EDC·HCl) in dichloromethane to activate the carboxylic acid group .

- Reaction Optimization : A 1:1.2 molar ratio of acid to amine and triethylamine as a base can achieve yields up to 99% .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures purity >95%, validated by ¹H NMR .

Q. Which spectroscopic techniques confirm the structural integrity of this compound?

- ¹H NMR : Critical for verifying proton environments. Key signals include the hydroxyl group (δ 5.2–5.5 ppm) and dimethylamino group (δ 2.8–3.1 ppm) in DMSO-d6 or CDCl3 .

- HRMS : Confirms molecular weight accuracy (expected [M+H]+ m/z 365.1864 for C22H25N2O2) .

- X-ray Crystallography : Provides definitive conformation proof, as demonstrated for structurally related acetamides .

Advanced Research Questions

Q. How can discrepancies in biological activity data across assay systems be resolved?

Discrepancies may arise from assay conditions (e.g., cell line specificity, incubation time). Mitigation strategies include:

- Standardized Controls : Use known orexin receptor antagonists (e.g., SB-334867) as positive controls in neuroactivity studies .

- Cross-Validation : Parallel in vitro binding assays (radioligand displacement) and functional assays (calcium flux) under identical conditions .

- SAR Analysis : Compare activity profiles of structural analogs to identify critical pharmacophores (e.g., dimethylamino group’s role in CNS permeability) .

Q. What strategies elucidate the compound’s mechanism of action in CNS targets?

- Receptor Binding Assays : Competitive inhibition against ³H-labeled orexin-A in OX1 receptor-expressing cells quantifies affinity (reported IC50 < 100 nM) .

- Molecular Docking : Use OX1R crystal structures (PDB: 6TO4) to predict binding modes, focusing on hydrogen bonding with Gln126 and hydrophobic interactions with naphthalene .

- Functional Studies : Measure downstream signaling (cAMP accumulation, ERK phosphorylation) to confirm antagonist behavior .

Q. How should stability studies be designed to evaluate shelf-life?

- Accelerated Testing : Per ICH guidelines, expose samples to 40°C/75% RH for 6 months with periodic HPLC analysis (C18 column, UV at 254 nm) to monitor degradation (e.g., acetamide bond hydrolysis) .

- Storage Optimization : Lyophilized forms stored at -20°C in argon show <5% degradation over 12 months vs. solution states .

- Forced Degradation : Acid/base/oxidative stress tests identify vulnerable sites (e.g., naphthalene oxidation) to guide formulation .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Coupling Agent | EDC·HCl, 1.5 equiv | |

| Solvent | Dichloromethane | |

| Reaction Time | 3 h at 0°C → 24 h at RT | |

| Purification | Silica gel (EtOAc/Hexane 3:7) |

Q. Table 2. Stability Study Design

| Condition | Analysis Frequency | Metrics Tracked |

|---|---|---|

| 40°C/75% RH | 0, 1, 3, 6 months | Purity (HPLC), Degradants |

| -20°C (lyophilized) | 0, 6, 12 months | Residual moisture, Color |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.